Swainsonine
Vue d'ensemble
Description
Le Tridolgosir est un alcaloïde indolizidine dérivé de la plante Swainsona canescens. Il est connu pour son inhibition puissante de l’alpha-mannosidase II, une enzyme impliquée dans le traitement des glucides N-liés dans les glycoprotéines. Ce composé présente des activités anti-métastatiques, antiprolifératives et immunomodulatrices significatives .
Applications De Recherche Scientifique
Tridolgosir has a wide range of scientific research applications:
Chemistry: Used as a reagent in synthetic organic chemistry for the development of new compounds.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle arrest.
Medicine: Investigated for its potential as an anticancer agent due to its antimetastatic and antiproliferative properties.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds
Mécanisme D'action
Le Tridolgosir exerce ses effets en inhibant de manière compétitive l’alpha-mannosidase II, une enzyme qui traite les glucides N-liés dans les glycoprotéines. Cette inhibition conduit à la formation de structures glucidiques fortement ramifiées qui se lient à la lectine-phytohémagglutinine et sont exprimées dans divers types de tumeurs. L’inhibition de l’alpha-mannosidase II réduit l’agressivité et le potentiel métastatique des cellules tumorales, ralentit la croissance tumorale et augmente la sensibilité des cellules tumorales à la destruction par les cellules immunitaires .
Analyse Biochimique
Biochemical Properties
Swainsonine interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It is a potent inhibitor of Golgi alpha-mannosidase II , an enzyme involved in the processing of N-linked glycoproteins . The inhibition of this enzyme by this compound leads to the disruption of the endomembrane system of the cell .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been found to decrease the viability of renal tubular epithelial cells in a dose-dependent manner . It influences cell function by disrupting the endomembrane system, which can lead to reduced metastasis and tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It specifically inhibits alpha-mannosidase II in the Golgi apparatus, disrupting the formation of complex beta-1,6 branched N-linked glycans . This disruption can lead to reduced metastasis and tumor growth .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific studies detailing the temporal effects of this compound are limited, it is known that the compound’s effects on the endomembrane system and gene expression can lead to long-term changes in cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. While specific dosage studies are limited, it has been noted that this compound can cause neurological signs and pathological changes in farm animals, leading to significant livestock poisonings .
Metabolic Pathways
This compound is involved in several metabolic pathways. The primary metabolite pathway from which it is derived is known to be that leading to lysine . It interacts with enzymes such as saccharopine dehydrogenase and saccharopine oxidase involved in the lysine biosynthesis pathway .
Transport and Distribution
Given its ability to inhibit alpha-mannosidase II, it is likely that it interacts with transporters or binding proteins involved in the intracellular transport of enzymes and proteins .
Subcellular Localization
Given its inhibitory effects on alpha-mannosidase II, it is likely that it localizes to the Golgi apparatus where this enzyme is found . Its localization to this organelle would allow it to exert its effects on the processing of N-linked glycoproteins .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Tridolgosir implique plusieurs étapes. Une méthode courante commence par la réduction de l’acide ®-malique en utilisant un complexe de borane-diméthylsulfure et du borohydrure de sodium pour produire du 1,2 ®,4-butane-triol. Cet intermédiaire est ensuite traité avec du diméthylacétal de benzaldéhyde et de l’acide p-toluènesulfonique pour former un dérivé 1,3-dioxanne. Des étapes d’oxydation, de condensation de Wittig et de clivage réducteur subséquentes conduisent à la formation d’un intermédiaire clé, qui subit d’autres réactions, y compris la tosylation, la cyanation, l’hydrolyse, l’estérification et la cycloaddition pour finalement produire le Tridolgosir .
Méthodes de production industrielle
La production industrielle du Tridolgosir implique généralement une synthèse à grande échelle utilisant les voies de synthèse susmentionnées. Le processus est optimisé pour le rendement et la pureté, impliquant souvent une chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité .
Analyse Des Réactions Chimiques
Types de réactions
Le Tridolgosir subit diverses réactions chimiques, notamment :
Oxydation : Le Tridolgosir peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans le Tridolgosir.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le chlorure d’oxalyle et le diméthylsulfoxyde.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et le complexe de borane-diméthylsulfure sont utilisés.
Substitution : Le chlorure de tosyle et le cyanure de sodium sont des réactifs couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du Tridolgosir avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des applications supplémentaires .
Applications de la recherche scientifique
Le Tridolgosir a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé comme réactif en chimie organique de synthèse pour le développement de nouveaux composés.
Biologie : Étudié pour ses effets sur les processus cellulaires, notamment l’apoptose et l’arrêt du cycle cellulaire.
Médecine : Investigé pour son potentiel en tant qu’agent anticancéreux en raison de ses propriétés anti-métastatiques et antiprolifératives.
Industrie : Utilisé dans le développement de produits pharmaceutiques et d’autres composés bioactifs
Comparaison Avec Des Composés Similaires
Composés similaires
Swainsonine : Un autre alcaloïde indolizidine avec une activité inhibitrice de l’alpha-mannosidase similaire.
Castanospermine : Un alcaloïde qui inhibe également les glycosidases mais a une structure et un mécanisme d’action différents.
Déoxynojirimycine : Un analogue du glucose qui inhibe les glycosidases et a des applications dans la recherche sur le diabète.
Unicité du Tridolgosir
Le Tridolgosir est unique en raison de son inhibition spécifique de l’alpha-mannosidase II et de ses puissantes activités anti-métastatiques et antiprolifératives. Sa capacité à induire l’apoptose et l’arrêt du cycle cellulaire en phase G2/M le distingue encore des autres composés similaires .
Propriétés
IUPAC Name |
(1S,2R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2/t5-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUAIOOAOAVCGD-WCTZXXKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C(C(CN2C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046356 | |
Record name | Swainsonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tridolgosir competitively inhibits the alpha manosidase II (alphaMII), which processes N linked carbohydrates of newly synthesized glycoproteins passing through the Golgi apparatus to the cell surface. Highly branched carbohydrate structures are created which bind to Lectin-phytohemagglutinin (L-PHA) and are subsequently expressed in different tumor types which results in metastatic phenotype, which is correlated with an increased aggressiveness in animals and causes other human malignancies. Inhibition of alphaMII reduces carbohydrates that bind to L-PHA, reducing aggressiveness, metastatic phenotype cells, slows tumor growth, and increases“hybrid type” carbohydrates on the cell surface. Hybrid type carbohydrates may increase cytokine activation of lymphocytes, increasing tumor susceptibility to lymphokine activated and natural killer cells. | |
Record name | Tridolgosir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02034 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
72741-87-8 | |
Record name | Swainsonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72741-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tridolgosir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072741878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tridolgosir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02034 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Swainsonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,8-Indolizinetriol, octahydro-, (1S,2R,8R,8aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIDOLGOSIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSY4RK37KQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
143-144 °C | |
Record name | Tridolgosir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02034 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.